

# A Comparative Guide to the Historical Clinical Data of Styramate

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## Compound of Interest

Compound Name: Styramate

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This guide provides a comparative analysis of the historical clinical data of **Styramate**, a centrally acting skeletal muscle relaxant and anticonvulsant. Due to the limited availability of full-text historical clinical publications from the 1960s, a direct quantitative comparison of **Styramate** with contemporary and modern alternatives is challenging. This document summarizes the available information on **Styramate** and presents a detailed comparison with two other skeletal muscle relaxants, Carisoprodol and Cyclobenzaprine, based on more recent and accessible clinical trial data.

## Overview of Styramate and Comparator Drugs

**Styramate** (brand name Sinaxar) was developed in the mid-20th century and was noted for its muscle relaxant and anticonvulsant properties without producing significant sedation at therapeutic doses. Carisoprodol, approved in 1959, and Cyclobenzaprine, approved in 1977, are also centrally acting skeletal muscle relaxants widely used for the management of acute painful musculoskeletal conditions.

## Efficacy Data

Detailed quantitative efficacy data from the primary clinical trials of **Styramate** in the 1960s are not readily available in accessible literature. However, historical reports suggest its effectiveness in treating muscle spasms associated with various neurological and

musculoskeletal disorders. The following tables provide a summary of more recent clinical efficacy data for Carisoprodol and Cyclobenzaprine.

Table 1: Efficacy of Carisoprodol in Acute, Painful Musculoskeletal Conditions

Trial ID/Reference	Patient Population	Intervention	Comparator	Primary Efficacy Endpoint(s)	Results
NCT00357211	Adults with acute lower back spasm	Carisoprodol 250 mg TID	Placebo	Patient-rated global impression of change; Patient-rated relief from starting backache	Carisoprodol was significantly more effective than placebo in improving global impression and providing relief from backache.
Malanga et al., 2003	Adults with acute, painful musculoskeletal conditions of the back	Carisoprodol 350 mg QID	Placebo	Patient-rated global impression of change; Patient-rated relief from starting backache	Carisoprodol was significantly superior to placebo on all primary efficacy measures.

Table 2: Efficacy of Cyclobenzaprine in Acute Muscle Spasm

Trial ID/Reference	Patient Population	Intervention	Comparator	Primary Efficacy Endpoint(s)	Results
Borenstein et al., 2003	Adults with acute painful muscle spasm of the lumbar or cervical region	Cyclobenzaprine 5 mg or 10 mg TID	Placebo	Patient-rated clinical global impression of change; Medication helpfulness; Relief from starting backache	Both 5 mg and 10 mg doses of cyclobenzaprine were significantly more effective than placebo. The 5 mg dose was as effective as the 10 mg dose with less sedation. <a href="#">[1]</a>
NCT00246389	Adults with acute back or neck muscle pain with spasm	Cyclobenzaprine 5 mg TID alone or with Ibuprofen	Cyclobenzaprine 5 mg TID alone	Subject-rated global impression of change	The study evaluated the effectiveness of combination therapy.

## Safety and Tolerability

Historical accounts suggest **Styramate** was well-tolerated, with a key advantage being its non-sedative nature at therapeutic doses. The following tables summarize the safety profiles of Carisoprodol and Cyclobenzaprine from more recent clinical trials.

Table 3: Safety Profile of Carisoprodol

Trial ID/Reference	Most Common Adverse Events	Incidence in Carisoprodol Group	Incidence in Placebo Group	Serious Adverse Events
NCT00357211	Drowsiness, Dizziness, Headache	Not specified in available data	Not specified in available data	Not specified in available data
Malanga et al., 2003	Drowsiness, Dizziness, Headache	Drowsiness: 13%, Dizziness: 7%, Headache: 5%	Drowsiness: 6%, Dizziness: 2%, Headache: 5%	No serious adverse events related to carisoprodol were reported.

Table 4: Safety Profile of Cyclobenzaprine

Trial ID/Reference	Most Common Adverse Events	Incidence in Cyclobenzaprine Group	Incidence in Placebo Group	Serious Adverse Events
Borenstein et al., 2003	Somnolence, Dry mouth	Somnolence (5mg/10mg): 29%/39%, Dry mouth (5mg/10mg): 21%/32%	Somnolence: 11%, Dry mouth: 7%	Not specified in available data
NCT00246389	Drowsiness, Dizziness, Dry Mouth	Not specified in available data	Not specified in available data	Not specified in available data

## Experimental Protocols

Detailed experimental protocols from the original **Styramate** clinical trials are not available. However, based on the standards of the time and the design of later studies for similar drugs, it can be inferred that the trials were likely observational or compared **Styramate** to placebo or

other available treatments. Key elements of the protocols for the comparator drugs are outlined below.

## **Carisoprodol (NCT00357211)**

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Inclusion Criteria: Male or female patients, 18 to 65 years of age, with a clinical diagnosis of acute, painful muscle spasm of the lower back.
- Exclusion Criteria: History of hypersensitivity to carisoprodol, pregnant or lactating females, significant renal or hepatic impairment.
- Outcome Measures:
  - Patient-rated global impression of change (5-point scale).
  - Patient-rated relief from starting backache (5-point scale).
  - Roland-Morris Disability Questionnaire.
  - Physician's assessment of range of motion.

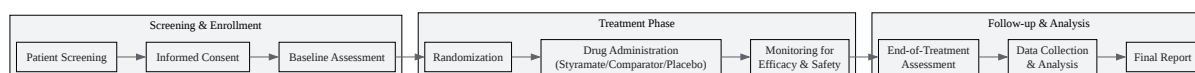
## **Cyclobenzaprine (Borenstein et al., 2003)**

- Study Design: Two randomized, double-blind, placebo-controlled, parallel-group trials.
- Inclusion Criteria: Adult patients with acute painful muscle spasm of the lumbar or cervical region.
- Exclusion Criteria: Not detailed in the abstract.
- Outcome Measures:
  - Patient-rated clinical global impression of change.
  - Medication helpfulness.

- Relief from starting backache.

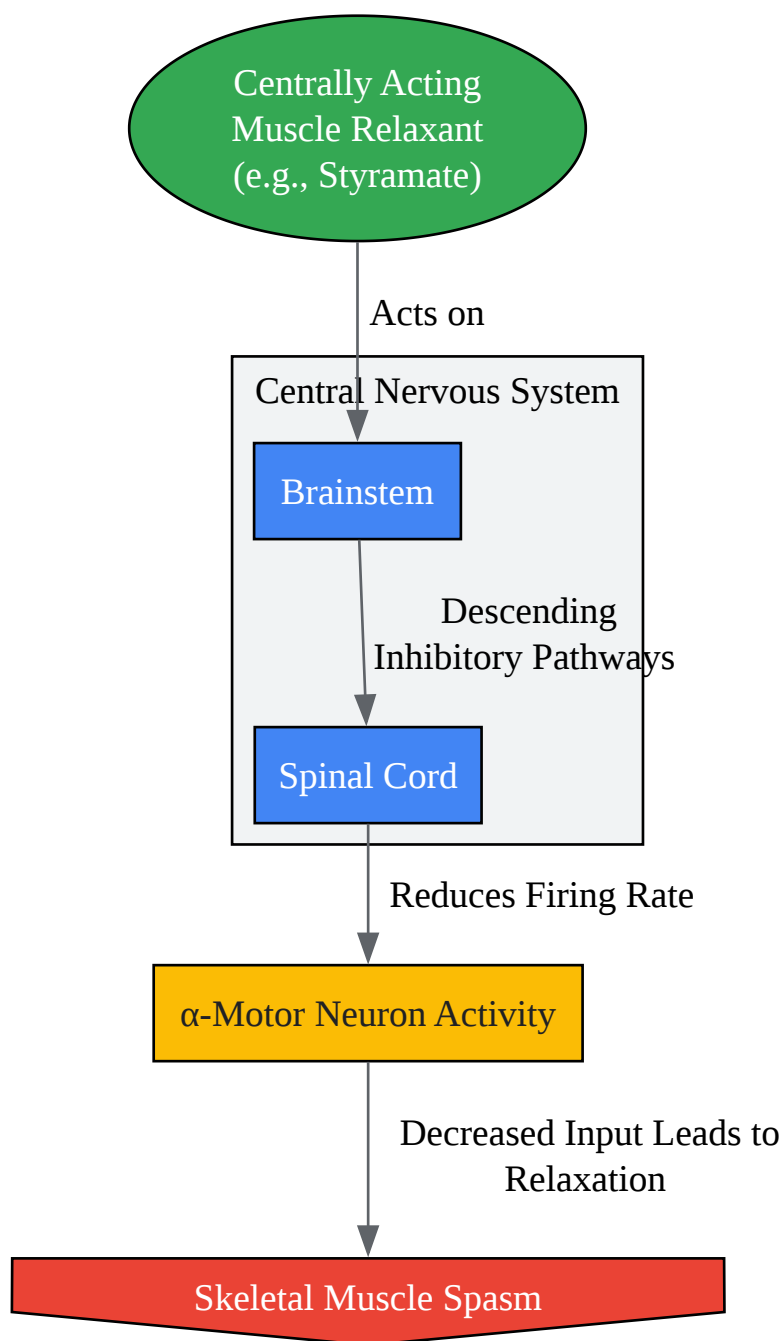
## Visualizations

The following diagrams illustrate the general workflow of a clinical trial for a muscle relaxant and a simplified signaling pathway potentially relevant to centrally acting muscle relaxants.



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Caption: A generalized workflow for a clinical trial of a muscle relaxant.



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Caption: A simplified hypothetical signaling pathway for a centrally acting muscle relaxant.

## Conclusion

While **Styramate** was historically considered an effective and well-tolerated muscle relaxant, the lack of accessible, detailed clinical trial data from its era of primary use makes direct,

quantitative comparisons with modern alternatives difficult. The available information suggests it was a promising agent with a favorable safety profile, particularly its non-sedative nature. In contrast, Carisoprodol and Cyclobenzaprine have been extensively studied in more recent, well-documented clinical trials, which provide robust evidence for their efficacy and safety in the treatment of acute muscle spasms. This guide provides a framework for understanding the historical context of **Styramate** while offering a data-driven comparison with currently utilized therapies. Further research into historical medical archives may yet uncover the detailed clinical data needed for a more complete validation of **Styramate's** clinical performance.

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## References

- 1. A clinical and pharmacologic review of skeletal muscle relaxants for musculoskeletal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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